molecular formula C11H11NO3S B2584077 Methyl ((5-(thiophen-3-yl)furan-2-yl)methyl)carbamate CAS No. 2034253-24-0

Methyl ((5-(thiophen-3-yl)furan-2-yl)methyl)carbamate

Cat. No.: B2584077
CAS No.: 2034253-24-0
M. Wt: 237.27
InChI Key: OPTAWUAHSHXEHX-UHFFFAOYSA-N
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Description

Methyl ((5-(thiophen-3-yl)furan-2-yl)methyl)carbamate is a heterocyclic carbamate derivative featuring a fused furan-thiophene scaffold. The compound consists of a furan ring substituted at the 5-position with a thiophene moiety and a methylcarbamate group at the 2-methyl position of the furan. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry for applications such as enzyme inhibition (e.g., sodium-glucose cotransporter 2 [SGLT2]) or microtubule disruption, as observed in structurally related compounds .

Properties

IUPAC Name

methyl N-[(5-thiophen-3-ylfuran-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-14-11(13)12-6-9-2-3-10(15-9)8-4-5-16-7-8/h2-5,7H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTAWUAHSHXEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=CC=C(O1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((5-(thiophen-3-yl)furan-2-yl)methyl)carbamate typically involves the formation of the thiophene and furan rings followed by their subsequent coupling. One common method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned reactions. The process would typically be carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl ((5-(thiophen-3-yl)furan-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl ((5-(thiophen-3-yl)furan-2-yl)methyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl ((5-(thiophen-3-yl)furan-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound’s heterocyclic rings can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Lipophilicity: Small lipophilic groups (e.g., methyl in 15a) enhance SGLT2 inhibition, while polar groups (e.g., cyano in 15j) abolish activity. This suggests that the methylcarbamate group in the target compound may optimize lipophilic interactions in enzyme binding .

Scaffold Flexibility : Replacing furan with thiazole (e.g., thiazolylmethylcarbamates) introduces rigidity and alters hydrogen-bonding capacity, which is critical for protease inhibition .

Mechanistic Divergence : Unlike R 17934, which disrupts microtubules via benzimidazole-thiophene interactions, the target compound’s furan-thiophene core may prioritize enzyme inhibition over cytoskeletal effects .

Physicochemical and Pharmacokinetic Properties

Limited direct data exist for the target compound, but inferences can be drawn from analogues:

  • LogP : Methylcarbamates with aromatic heterocycles typically exhibit moderate lipophilicity (LogP ~2–3), favoring membrane permeability .
  • Metabolic Stability : Carbamate groups generally resist hydrolysis better than esters but may undergo CYP450-mediated oxidation, as seen in ranitidine derivatives .
  • Solubility : Polar thiophene and furan rings enhance aqueous solubility compared to purely aromatic scaffolds (e.g., benzimidazoles) .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing Methyl ((5-(thiophen-3-yl)furan-2-yl)methyl)carbamate, and how do reaction conditions influence yield?

  • Methodology : A typical approach involves coupling a furan-thiophene precursor (e.g., (5-(thiophen-3-yl)furan-2-yl)methanamine) with methyl chloroformate under basic conditions (e.g., triethylamine or DIEA in THF or DCM). Microwave-assisted synthesis (e.g., 140°C, argon atmosphere) may enhance reaction efficiency, as seen in similar carbamate syntheses . Purification often requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . Yield optimization depends on stoichiometry, catalyst selection (e.g., Pd catalysts for cross-coupling steps), and temperature control .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Key signals include the carbamate methyl group (~3.7 ppm, singlet) and aromatic protons from thiophene (δ 6.5–7.5 ppm). Furan protons typically appear at δ 6.2–7.0 ppm .
  • HRMS : Molecular ion [M+H]+ should match the theoretical mass (C11_{11}H11_{11}NO3_{3}S: 237.0525).
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) can assess purity (>95% by UV detection at 254 nm) .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodology :

  • Storage : Protect from light and moisture; store at –20°C in airtight containers under inert gas (N2_2 or Ar) to prevent hydrolysis of the carbamate group .
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) using HPLC to detect hydrolysis products (e.g., free amine or methanol) .

Advanced Research Questions

Q. How can conflicting NMR data for thiophene-furan derivatives be resolved during structural elucidation?

  • Methodology :

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating thiophene C-H couplings (e.g., HMBC cross-peaks between thiophene protons and adjacent carbons) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals (solvent: ethyl acetate/hexane) and refine using SHELX software .
  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., Gaussian 09 at B3LYP/6-31G* level) .

Q. What experimental design principles apply to optimizing Suzuki-Miyaura cross-coupling for thiophene-furan intermediates?

  • Methodology :

  • Catalyst Screening : Test Pd(PPh3_3)4_4, PdCl2_2(dppf), or Pd(OAc)2_2 with ligands (e.g., SPhos) to enhance coupling efficiency between boronic acids and halogenated furans .
  • Solvent/Base Optimization : Use toluene/EtOH (3:1) with K2_2CO3_3 or Cs2_2CO3_3 to minimize side reactions .
  • Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. How do steric and electronic effects influence the reactivity of the carbamate group in nucleophilic substitutions?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of 12^{12}C/13^{13}C-labeled carbamates to assess transition-state geometry .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack .
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., nitro) on the aryl ring to modulate carbamate electrophilicity .

Q. What strategies address low yields in multi-step syntheses involving thiophene-furan scaffolds?

  • Methodology :

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect amines during coupling steps, followed by TFA-mediated cleavage .
  • Flow Chemistry : Implement continuous-flow systems to improve mixing and heat transfer in exothermic steps (e.g., formylation) .
  • Byproduct Analysis : Identify impurities (e.g., dimerization products) via LC-MS and adjust stoichiometry/temperature .

Critical Analysis of Contradictions

  • vs. 9 : While details HPLC methods for furan derivatives, highlights challenges in detecting low-concentration degradants. Researchers should validate methods with spiked samples to resolve sensitivity issues.
  • vs. 12 : Microwave-assisted synthesis ( ) achieves higher yields than conventional heating ( ), but scalability remains a trade-off. Pilot-scale trials are recommended to assess feasibility.

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